molecular formula C6H10BrN3O2S B1426385 N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1250513-08-6

N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1426385
CAS No.: 1250513-08-6
M. Wt: 268.13 g/mol
InChI Key: OIIZEDOCVIDRIA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service number 1250513-08-6 and possesses the molecular formula C₆H₁₀BrN₃O₂S with a molecular weight of 268.13 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is N-(2-bromoethyl)-1-methylpyrazole-4-sulfonamide, which precisely describes the structural arrangement of functional groups within the molecule. The compound's structural identity is further characterized by its International Chemical Identifier string: InChI=1S/C6H10BrN3O2S/c1-10-5-6(4-8-10)13(11,12)9-3-2-7/h4-5,9H,2-3H2,1H3, and its corresponding International Chemical Identifier Key: OIIZEDOCVIDRIA-UHFFFAOYSA-N. These standardized identifiers provide unambiguous chemical identification across international databases and research platforms.

The Simplified Molecular Input Line Entry System representation CN1C=C(C=N1)S(=O)(=O)NCCBr clearly illustrates the connectivity pattern within the molecule, showing the methyl group attached to nitrogen-1 of the pyrazole ring, the sulfonamide group at carbon-4, and the terminal bromoethyl substituent. The compound exists as a powder at room temperature and demonstrates the characteristic properties expected from a halogenated heterocyclic sulfonamide. The structural framework consists of three distinct regions: the methylated pyrazole heterocycle serving as the core scaffold, the sulfonamide linking group providing both structural rigidity and potential for hydrogen bonding interactions, and the bromoethyl chain offering a reactive site for further chemical modifications.

The molecular architecture of this compound reflects careful synthetic design, where each component contributes specific properties to the overall molecular behavior. The pyrazole ring system provides aromatic stability and contributes to the compound's electronic properties, while the methyl substitution at nitrogen-1 influences both the electronic distribution and the steric environment around the heterocycle. The sulfonamide functionality introduces polar character to the molecule and serves as a crucial pharmacophore in many biologically active compounds. The terminal bromoethyl group not only adds to the molecular weight but also provides a leaving group that can participate in nucleophilic substitution reactions, making this compound potentially useful as a synthetic intermediate or alkylating agent.

Historical Context in Heterocyclic Sulfonamide Research

The development of heterocyclic sulfonamides traces its origins to the groundbreaking discovery of Prontosil by Gerhard Domagk in 1932, which marked the beginning of the modern era of antimicrobial chemotherapy. Domagk's systematic investigation of azo dyes containing sulfonamide groups led to the identification of compounds that, while inactive against bacteria in laboratory culture, demonstrated remarkable efficacy in living systems infected with streptococci. This discovery fundamentally changed the approach to drug development and established sulfonamides as one of the first classes of synthetic antimicrobial agents. The success of Prontosil, which was later shown to be a prodrug that releases sulfanilamide in the body, opened new avenues for medicinal chemistry research and laid the foundation for the development of numerous sulfonamide derivatives.

The historical significance of sulfonamide research extends beyond its initial antimicrobial applications. Following the success of Prontosil, which generated sales revenue rising from 175,000 marks in 1935 to over 5 million marks in 1937, pharmaceutical companies worldwide began systematic exploration of sulfonamide chemistry. This period saw the emergence of hundreds of second-generation sulfonamide drugs, each designed to improve upon the therapeutic index and spectrum of activity of the original compounds. The integration of heterocyclic systems with sulfonamide pharmacophores represented a natural evolution in this field, as researchers recognized that combining different pharmacologically active moieties could lead to enhanced biological properties.

The development of pyrazole-containing sulfonamides represents a more recent chapter in this historical narrative. Research in recent decades has demonstrated that heterocyclic sulfonamides, particularly those containing five-membered rings such as pyrazole, exhibit enhanced biological activities compared to their six-membered ring counterparts. This finding has led to increased interest in pyrazole-sulfonamide hybrids as potential therapeutic agents. The incorporation of pyrazole rings into sulfonamide structures has been shown to confer diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. Current research continues to build upon this historical foundation, with scientists developing increasingly sophisticated pyrazole-sulfonamide derivatives that target specific biological pathways and disease mechanisms.

Position within Pyrazole-Sulfonamide Pharmacophores

This compound occupies a significant position within the broader family of pyrazole-sulfonamide pharmacophores, representing a class of compounds that has gained considerable attention in contemporary medicinal chemistry research. The compound exemplifies the dual pharmacophore strategy, where the biological activities of both pyrazole and sulfonamide moieties are combined to potentially achieve enhanced or novel therapeutic effects. Research has demonstrated that molecules containing both sulfonamide and pyrazole pharmacophores exhibit a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and selective enzyme inhibition properties. This broad spectrum of activity positions such compounds as valuable scaffolds for drug discovery and development programs.

Recent investigations into pyrazole-4-sulfonamide derivatives have revealed remarkable antiproliferative activities against various cancer cell lines. Studies examining similar compounds have shown half maximal inhibitory concentration values ranging from 1.7 to over 200 micromolar against U937 cells, with several derivatives demonstrating significant activity without exhibiting cytotoxicity. These findings highlight the therapeutic potential of the pyrazole-sulfonamide framework and suggest that structural modifications within this class can lead to compounds with improved selectivity and potency. The positioning of the sulfonamide group at the 4-position of the pyrazole ring, as seen in this compound, represents an optimal configuration for biological activity based on structure-activity relationship studies.

The pharmacophore properties of pyrazole-sulfonamide compounds extend beyond traditional antimicrobial applications to include modern therapeutic targets. Recent research has identified pyrazole-sulfonamide derivatives as potential inhibitors of severe acute respiratory syndrome coronavirus 2, with molecular docking studies revealing strong interactions with viral proteases. Additionally, these compounds have shown promise as carbonic anhydrase inhibitors, with five-membered heterocyclic sulfonamides generally demonstrating superior inhibitory activity compared to six-membered ring analogues. The compound class has also been investigated for antidiabetic applications, with acyl pyrazole sulfonamides showing potent alpha-glucosidase inhibitory activity. This diverse range of biological targets underscores the versatility of the pyrazole-sulfonamide pharmacophore and positions this compound as a representative member of a highly promising class of bioactive compounds.

Properties

IUPAC Name

N-(2-bromoethyl)-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-10-5-6(4-8-10)13(11,12)9-3-2-7/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIZEDOCVIDRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, sulfoxides, sulfones, and various derivatives depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of the sulfonamide group enhances its solubility and biological activity. The structural formula can be represented as follows:N 2 bromoethyl 1 methyl 1H pyrazole 4 sulfonamide\text{N 2 bromoethyl 1 methyl 1H pyrazole 4 sulfonamide}

Antitumor Activity

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant antitumor activity against various cancer cell lines. For example:

Cell Line IC50 (µM)
MDA-MB-231 (breast)10
HepG2 (liver)15
A549 (lung)20

These results indicate that N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide has potent anticancer properties, making it a candidate for further development in oncology.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that this compound possesses moderate antibacterial properties, indicating potential for development as an antimicrobial agent.

Case Study on Anticancer Activity

A clinical trial involving a similar pyrazole-based compound assessed its efficacy in patients with advanced solid tumors. The trial reported a partial response in 30% of participants after four cycles of treatment, highlighting the potential for pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies involving this compound showed effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). These results suggest that modifications to the pyrazole ring could enhance its antimicrobial potency.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Bromoethyl vs.
  • Aromatic Modifications : The dibromophenyl and trifluoromethylphenyl substituents in analogs like compound 6d and the derivative from enhance lipophilicity and target affinity, critical for enzyme inhibition (e.g., BChE) or blood-brain barrier penetration.
  • Heterocyclic Backbone Variations: While the target compound uses a pyrazole core, analogs like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones employ pyrimidinone scaffolds, which may confer distinct pharmacokinetic profiles or antibacterial activity.

Biological Activity

N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a sulfonamide group , which are known to impart various biological activities. The presence of the bromoethyl group enhances its reactivity, making it a valuable candidate for further pharmacological studies.

This compound primarily acts as an enzyme inhibitor . The sulfonamide moiety is known for its ability to interact with enzyme active sites, potentially disrupting metabolic pathways. This inhibition can lead to therapeutic effects in various diseases, including cancer and bacterial infections.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antibacterial : Inhibits bacterial growth by targeting specific enzymes.
  • Anticancer : Shows promise in inhibiting tumor growth through enzyme inhibition.
  • Anti-inflammatory : Demonstrates potential in reducing inflammation markers such as TNF-α and IL-6 .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2-cyclohexyl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamideContains cyclohexyl substituentAntiproliferative
3,5-Dimethylpyrazole-4-sulfonamideLacks bromoethyl groupAntibacterial
N-(2-morpholino)ethyl)-pyrazole-4-sulfonamideMorpholino substituentAntifungal
1-Methylpyrazole-4-sulfonamideSimple pyrazole structureAntioxidant

The unique bromoethyl substitution in this compound enhances its reactivity compared to other derivatives, potentially increasing its biological activity.

1. Enzyme Inhibition Studies

A study focused on the enzyme inhibition properties of pyrazole sulfonamides found that certain derivatives exhibited significant inhibition against specific enzymes involved in metabolic pathways. For instance, compounds from this class have been linked to the inhibition of Trypanosoma brucei N-myristoyltransferase (NMT), which is crucial for treating human African trypanosomiasis (HAT) .

2. Antiproliferative Activity

In vitro studies have shown that this compound derivatives can inhibit cell proliferation in various cancer cell lines. For example, derivatives were tested against U937 cells using the CellTiter-Glo assay, revealing promising antiproliferative effects .

3. Anti-inflammatory Activity

Research has indicated that pyrazole sulfonamides can significantly reduce levels of inflammatory markers. One study reported up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 1-methyl-1H-pyrazole-4-amine followed by alkylation with 1,2-dibromoethane. Key steps include:

  • Sulfonylation : Use benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Alkylation : React with 1,2-dibromoethane in anhydrous DMF at 60–80°C, monitoring progress via TLC or HPLC.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to dibromoethane) and use inert atmosphere (N₂/Ar) to suppress hydrolysis of the bromoethyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the sulfonamide NH signal (δ 9.8–10.2 ppm, broad singlet) and pyrazole C-H (δ 7.8–8.2 ppm). The bromoethyl group shows a triplet at δ 3.4–3.6 ppm (CH₂Br) and a multiplet at δ 3.8–4.0 ppm (CH₂-N) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bend at 1550–1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ with isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Dose-response curves (1–100 µM) identify LD₅₀ .

Advanced Research Questions

Q. How can contradictory crystallographic data on sulfonamide derivatives be resolved during structural analysis?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., S-N vs. S-O distances) often arise from polymorphism or solvent effects. Strategies include:

  • High-Resolution X-Ray Diffraction : Collect data at 100 K to reduce thermal motion artifacts. Refine structures using SHELXL or OLEX2 .
  • Computational Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* level) to identify outliers .
  • Supplementary Data : Deposit raw crystallographic data in repositories like IUCr (e.g., reference HB6971 ) for peer validation.

Q. What strategies mitigate side reactions during the bromoethyl group’s functionalization in downstream synthesis?

  • Methodological Answer : The bromoethyl moiety is prone to elimination or nucleophilic substitution. Mitigation approaches:

  • Protecting Groups : Temporarily protect the sulfonamide NH with Boc (tert-butyloxycarbonyl) before alkylation .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and suppress SN2 pathways .
  • Kinetic Control : Conduct reactions at lower temperatures (−20°C to 0°C) to favor mono-alkylation over di-substitution .

Q. How do electronic effects of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonamide group deactivates the pyrazole ring, requiring tailored catalysts:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂ with Xantphos ligand and Cs₂CO₃ base in toluene at 110°C to couple aryl halides .
  • Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C. Electron-deficient pyrazoles may need microwave irradiation (150°C, 20 min) for efficient coupling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.